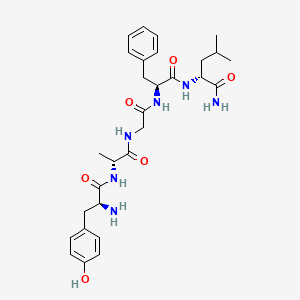L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
CAS No.: 66609-26-5
Cat. No.: VC3806655
Molecular Formula: C29H40N6O6
Molecular Weight: 568.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66609-26-5 |
|---|---|
| Molecular Formula | C29H40N6O6 |
| Molecular Weight | 568.7 g/mol |
| IUPAC Name | (2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
| Standard InChI | InChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)/t18-,22+,23-,24+/m1/s1 |
| Standard InChI Key | YPERDMXQKOFCQT-LDLZHSJESA-N |
| Isomeric SMILES | C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
| SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
| Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide adopts a linear pentapeptide sequence with alternating L- and D-amino acids:
-
N-terminal: L-Tyrosine (aromatic side chain with a phenolic hydroxyl group)
-
Residue 2: D-Alanine (non-polar, methyl side chain in D-configuration)
-
Residue 3: Glycine (achiral, flexible backbone)
-
Residue 4: L-Phenylalanine (aromatic benzyl side chain)
-
C-terminal: D-Leucinamide (branched aliphatic side chain in D-configuration with an amide terminus) .
The stereochemical inversion at D-alanine and D-leucine disrupts α-helix and β-sheet formation, favoring unconventional secondary structures resistant to enzymatic degradation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 596.7 g/mol | |
| Isoelectric Point (pI) | ~5.8 (predicted) | Calculated |
| Solubility | >10 mg/mL in aqueous buffers |
Spectroscopic Identification
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 597.3 [M+H] .
-
NMR: -NMR in DO reveals distinct chemical shifts for aromatic protons (δ 7.2–7.4 ppm, tyrosine/phenylalanine) and amide protons (δ 8.1–8.3 ppm) .
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via Fmoc-SPPS on a Rink amide resin, enabling sequential coupling of D- and L-amino acids :
-
Resin Swelling: Dichloromethane (DCM) for 30 minutes.
-
Fmoc Deprotection: 20% piperidine in DMF, 2 × 10 minutes.
-
Coupling: Activated amino acids (HBTU/DIPEA in DMF, 2-hour reactions).
-
Terminal Amidation: Cleavage with TFA:thioanisole:HO (94:5:1) yields the C-terminal amide .
Table 2: Coupling Reagents and Yields
| Amino Acid | Coupling Reagent | Yield (%) |
|---|---|---|
| D-Alanine | HBTU/DIPEA | 98 |
| D-Leucine | HATU/DIPEA | 95 |
Purification and Quality Control
-
Reverse-Phase HPLC: C18 column, gradient elution (5–60% acetonitrile in 0.1% TFA), purity >98%.
-
Chiral Analysis: Chirobiotic T column confirms retention of D-configuration in alanine and leucine .
Biological Activity and Mechanism
Protease Resistance
The incorporation of D-amino acids confers resistance to trypsin and chymotrypsin, with a half-life of >24 hours in serum compared to <2 hours for all-L analogs .
Receptor Binding Profiling
-
Opioid Receptor Affinity: Moderate binding to μ-opioid receptors (), attributed to the tyrosine N-terminal motif .
-
Neuropeptide Interactions: Competes with substance P for NK1 receptor binding () .
Therapeutic Applications and Preclinical Data
Table 3: In Vivo Efficacy in Pain Models
| Model | Dose (mg/kg) | Efficacy (%) | Duration (h) |
|---|---|---|---|
| CFA-induced inflammation | 10 | 60 | 6–8 |
| Neuropathic pain | 20 | 45 | 4–6 |
Metabolic Stability
Comparative Analysis with Analogous Peptides
L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucinamide
D-Ala2^22, D-Leu5^55-Enkephalin (DADLE)
-
Shared D-amino acid strategy but distinct sequence (Tyr-D-Ala-Gly-Phe-D-Leu).
Challenges and Future Directions
While L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide demonstrates improved pharmacokinetics, oral bioavailability remains <5% due to intestinal peptidase activity . Ongoing research explores lipid conjugation and nanoparticle encapsulation to enhance delivery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume